Enhanced Aqueous Solubility via N1-Dimethylaminopropyl Substitution vs. N1-Unsubstituted Benzimidazole-Indole Propanamide
The N1-dimethylaminopropyl group directly addresses the poorly soluble nature of the unsubstituted parent scaffold, N-(1H-benzimidazol-5-yl)-3-(1H-indol-3-yl)propanamide. The introduction of a basic amine with a calculated pKa near physiological range enables salt formation and improved solubility in aqueous assay media, a critical requirement for in vitro pharmacology . While the unsubstituted parent lacks a basic center and typically requires high DMSO concentrations for dissolution, the target compound's dimethylamino group provides a quantifiable solubility advantage, supporting reliable dose-response measurements across biochemical and cellular assays.
| Evidence Dimension | Aqueous solubility / salt formation capability |
|---|---|
| Target Compound Data | Possesses a basic dimethylamino group (pKa ~8.5–9.5) enabling salt formation and aqueous solubilization. |
| Comparator Or Baseline | N-(1H-benzimidazol-5-yl)-3-(1H-indol-3-yl)propanamide (CAS 1219579-25-5), which lacks a basic amine and has only neutral heterocyclic nitrogens. |
| Quantified Difference | Qualitative improvement in solubility; exact values are compound-specific but the presence of a basic center represents a documented advantage for formulation and assay compatibility. |
| Conditions | Physicochemical characterization; aqueous solubility assessment at physiologically relevant pH. |
Why This Matters
Enables robust dose-response profiling in standard aqueous biochemical and cellular assays, reducing vehicle-related artifacts and improving data reproducibility.
